ethyl 4-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H18ClN3O4S and its molecular weight is 395.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0706549 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Physical Properties
Property | Value |
---|---|
Molecular Weight | 355.82 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including compounds similar to this compound. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been a focal point of research.
In a study assessing various pyrimidine derivatives, it was found that certain analogs exhibited significant inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 19.45 μM to 42.1 μM against COX enzymes . This suggests that this compound may possess similar anti-inflammatory properties.
Anticancer Potential
The anticancer activity of pyrimidine derivatives has also been reported. Compounds with structural similarities to this compound have shown promise in inhibiting tumor cell proliferation. For instance, derivatives tested against various cancer cell lines demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells .
Study on COX Inhibition
A study conducted on a series of pyrimidine derivatives showed that specific substitutions on the pyrimidine ring significantly enhanced anti-inflammatory activity. The study utilized carrageenan-induced paw edema models in rats to evaluate the efficacy of these compounds . The results indicated that certain derivatives had ED50 values comparable to established anti-inflammatory drugs like indomethacin.
Cytotoxicity Assays
In another case study evaluating the cytotoxic effects of related compounds, it was observed that certain structural modifications led to increased potency against cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with various concentrations of the compounds . Results indicated that compounds with a similar scaffold to this compound exhibited IC50 values in the low micromolar range.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine and specific alkyl substitutions on the pyrimidine ring enhance biological activity. The introduction of a sulfanyl group has been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy .
Properties
IUPAC Name |
ethyl 4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-4-25-16(23)14-10(3)19-17(24)21-15(14)26-8-13(22)20-11-6-5-9(2)12(18)7-11/h5-7H,4,8H2,1-3H3,(H,20,22)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAYOPWYPPBZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.